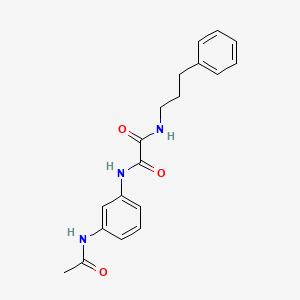
N'-(3-acetamidophenyl)-N-(3-phenylpropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-acetamidophenyl)-N-(3-phenylpropyl)oxamide, also known as APPO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APPO belongs to the family of oxamides and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds structurally related to N'-(3-acetamidophenyl)-N-(3-phenylpropyl)oxamide, such as N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides, have been designed, synthesized, and evaluated against various cell lines. For instance, a study demonstrated that these compounds exhibit significant anticancer activity against HepG2, A-549, MCF-7, and Vero cell lines. Among them, specific derivatives showed high activity and induced apoptosis in cancer cells, indicating their potential as therapeutic agents in cancer treatment (Khade et al., 2019).
Antimicrobial Applications
Another area of research involves the synthesis of derivatives like 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, which have been explored for their antimicrobial properties. These compounds have been tested against a variety of bacterial and fungal species, showing selective high inhibitory effects against pathogens such as Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).
Photocatalytic Degradation
Research on related compounds also extends to environmental applications, such as the photocatalytic degradation of pollutants. For example, studies on the enhanced photoactivity of graphene/titanium dioxide nanotubes for the removal of acetaminophen from water highlight the role of similar compounds in environmental cleanup and the treatment of pharmaceutical contaminants (Tao et al., 2015).
Propiedades
IUPAC Name |
N'-(3-acetamidophenyl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)21-16-10-5-11-17(13-16)22-19(25)18(24)20-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,24)(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZZQKLJQPMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-acetamidophenyl)-N-(3-phenylpropyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)
![N-(Cyclopropylmethyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2934687.png)
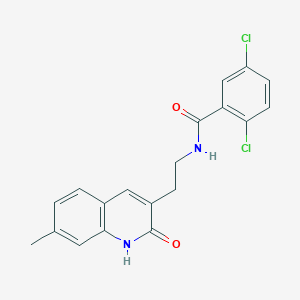
![[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2934691.png)
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2934693.png)
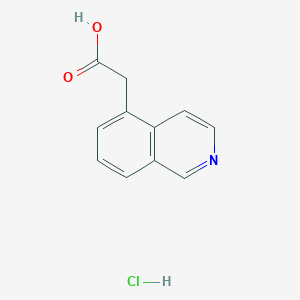
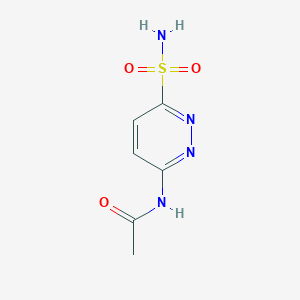

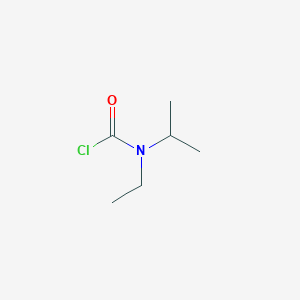
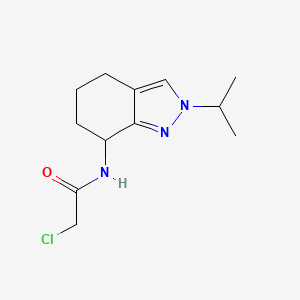
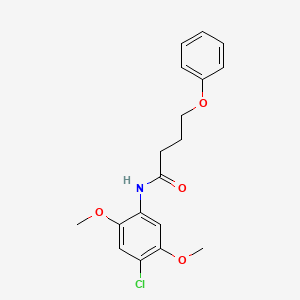
![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)
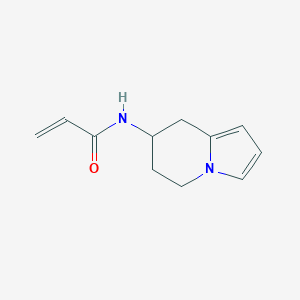
![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)